molecular formula C15H15FN4O3S2 B2534769 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034534-23-9

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2534769
CAS No.: 2034534-23-9
M. Wt: 382.43
InChI Key: LSPBYTOFVXXQJW-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (CAS 2034534-23-9) is a synthetically designed benzenesulfonamide derivative that incorporates a triazole-thiophene hybrid scaffold . This molecular architecture combines a fluorinated benzene ring with an ethoxy substituent, which enhances the compound's electronic and steric properties, while the triazole-thiophene moiety contributes significant structural diversity and potential binding affinity for biological targets . The presence of the sulfonamide group is a hallmark of many pharmacologically active compounds, suggesting potential utility as a key intermediate or pharmacophore in the design and synthesis of novel enzyme inhibitors or receptor modulators . The inclusion of both fluorine and sulfur-containing heterocycles is a strategic approach in medicinal chemistry, as these features are known to improve metabolic stability and bioavailability in therapeutic candidates . Thiophene derivatives, a key component of this molecule, are well-known in medicinal chemistry for their wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Similarly, the 1,2,3-triazole ring is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . This compound is intended for research applications in synthetic organic chemistry and drug discovery, providing a valuable building block for generating combinatorial libraries or for further structural optimization. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3S2/c1-2-23-14-6-5-12(8-13(14)16)25(21,22)17-9-11-10-20(19-18-11)15-4-3-7-24-15/h3-8,10,17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPBYTOFVXXQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multistep organic reactions. One common synthetic route begins with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The thiophen-2-yl group is then introduced via a coupling reaction. Subsequent steps involve the ethoxylation and fluorination of the benzene ring, followed by the attachment of the sulfonamide group. Industrial production methods would involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been reported to show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Similar triazole-linked compounds have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives have shown IC₅₀ values in the low micromolar range against various cancer types, indicating their potential as chemotherapeutic agents . The mechanism often involves the inhibition of critical cellular pathways related to tumor growth and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of benzenesulfonamide derivatives against E. coli and Bacillus subtilis. The results indicated that modifications on the benzene ring significantly influenced the antimicrobial potency, with some compounds achieving zones of inhibition exceeding 38 mm at concentrations of 100 mg/mL .

Case Study 2: Anticancer Activity

In another investigation, a related triazole compound was tested against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results revealed IC₅₀ values ranging from 1.96 to 4.50 μM, suggesting that structural modifications similar to those found in this compound could enhance anticancer activity .

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may bind to molecular targets such as enzymes or receptors, altering their activity through interactions at the atomic level. The pathways involved would depend on the exact nature of these interactions, potentially influencing signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural Analogues with Varied Triazole Substituents

  • Compound 36b (): Structure: 4-amino-N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide. Key Differences: Replaces thiophene with a 2,4-dichlorobenzyl group and includes a 4-amino substituent on the benzene ring. Biological Activity: Exhibits potent antifungal activity against Candida strains, attributed to the electron-withdrawing chloro groups enhancing membrane penetration . Physicochemical Properties: Higher logP due to chlorine atoms compared to the target compound’s thiophene.
  • Compound 8b (): Structure: N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide. Key Differences: Substitutes thiophene with a 4-sulfamoylphenyl group, increasing hydrophilicity.
  • Compound from :

    • Structure: 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide.
    • Key Differences: Retains thiophene but introduces bromine and chlorine atoms, altering halogen-bonding interactions.
    • Implications: Increased molecular weight and halogen content may enhance cytotoxicity but reduce solubility .

Analogues with Modified Benzenesulfonamide Substituents

  • Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Replaces the ethoxy-fluoro-benzenesulfonamide with a chromen-4-one-pyrazolopyrimidine hybrid. Pharmacological Profile: Likely targets kinase or topoisomerase enzymes due to the fused heterocyclic system, diverging from the sulfonamide-triazole scaffold .
  • MMP Inhibitors () :

    • Structure: N-triazole-benzenesulfonamide hydroxamates.
    • Key Differences: Incorporates a hydroxamate group for zinc chelation, critical for matrix metalloproteinase (MMP) inhibition.
    • Significance: The target compound lacks this chelating moiety, suggesting different therapeutic applications .

Physicochemical and Spectral Comparisons

  • Melting Points :

    • Target Compound: Predicted MP ~180–190°C (based on analogues in and ).
    • Compound 36b: Higher MP due to dichlorobenzyl rigidity .
    • Compound 8b: MP 189–190°C, influenced by sulfamoyl polarity .
  • Spectral Data :

    • IR Spectroscopy : The target compound’s IR spectrum would show:
  • ν(C=S) at ~1250 cm⁻¹ (triazole-thione tautomer absence confirmed by missing ν(S-H) at 2500–2600 cm⁻¹) .
  • ν(NH) at ~3300 cm⁻¹ (sulfonamide and triazole NH).
    • 1H-NMR : Distinct signals for thiophene protons (δ 7.0–7.5 ppm), ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and triazole CH2 (δ 4.5–5.0 ppm) .

Biological Activity

4-Ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

PropertyValue
Molecular Formula C₁₉H₂₅FN₂O₃S
Molecular Weight 412.5 g/mol
CAS Number 1448076-57-0

The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates. Additionally, the presence of the triazole ring enhances its binding affinity to specific receptors and enzymes involved in various biological processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The compound also displayed antifungal properties, outperforming some reference drugs in specific assays against fungi such as Candida albicans and Aspergillus flavus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies:

  • Cytotoxicity Tests : In vitro tests indicated that the compound exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values suggest a promising therapeutic index for further development .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including our compound of interest, revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 0.03 μg/mL against S. aureus, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of sulfonamide derivatives, the compound exhibited significant growth inhibition in human cancer cell lines. The study highlighted that modifications in the side chains could enhance the activity further, suggesting pathways for future drug development .

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two main steps:

Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, react a thiophene-2-yl alkyne with an azide-functionalized intermediate under Cu(I) catalysis .

Sulfonamide Coupling : Introduce the benzenesulfonamide moiety via nucleophilic substitution. React the triazole intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Optimization : Control temperature (60–80°C for CuAAC), solvent polarity (acetonitrile or DMF), and catalyst loading (1–5 mol% CuI). Monitor purity via HPLC or TLC .

Advanced: How can DFT calculations aid in predicting electronic properties and stability?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur or triazole nitrogen).
  • Calculate HOMO-LUMO gaps to predict charge-transfer behavior (relevant for bioactivity).
  • Assess conformational stability by analyzing torsion angles in the thiophene-triazole linkage .
    Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Basic: What purification strategies are effective for isolating the target compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 → 1:1) to separate by polarity .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystals. Monitor purity via melting point analysis .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a DCM/hexane mixture. Flexible substituents (e.g., ethoxy group) may cause disorder, requiring low-temperature (180 K) data collection .
  • Data Refinement : Address twinning or partial occupancy using SHELXL. Validate with R-factor (<0.05) and high data-to-parameter ratios (>15) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified thiophene (e.g., 3-methylthiophene) or sulfonamide groups (e.g., trifluoromethyl substitution).
  • Assays : Test inhibition of enzymes (e.g., carbonic anhydrase) via fluorescence quenching. Correlate activity with logP (lipophilicity) and steric parameters .

Basic: How do functional groups influence reactivity (e.g., ethoxy vs. fluoro)?

Methodological Answer:

  • Ethoxy Group : Stable under basic conditions but prone to demethylation with strong acids (e.g., HBr in acetic acid).
  • Fluoro Substituent : Electron-withdrawing effects enhance sulfonamide acidity (pKa ~10), affecting solubility and hydrogen bonding .

Advanced: How to analyze solvatochromic effects on UV-Vis spectra?

Methodological Answer:

  • Prepare solutions in solvents of varying polarity (cyclohexane → DMSO).
  • Measure λmax shifts to calculate Kamlet-Taft parameters (π*, α, β). DFT/TD-DFT can model solvent interactions with the triazole-thiophene π-system .

Basic: What analytical techniques confirm molecular structure?

Methodological Answer:

  • NMR : Assign peaks using ¹H-¹H COSY and HSQC (e.g., triazole CH₂ at δ 4.5–5.0 ppm).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 424.0374) .

Advanced: How to optimize regioselectivity in triazole formation?

Methodological Answer:

  • Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for 1,4- vs. 1,5-regioisomers.
  • Kinetic Control : Short reaction times (<2 hrs) favor kinetic products. Monitor via LC-MS .

Advanced: How to perform molecular docking studies for target identification?

Methodological Answer:

  • Protein Preparation : Retrieve crystal structures (e.g., COX-2 from PDB). Remove water molecules and add hydrogens.
  • Docking Software : Use AutoDock Vina with Lamarckian GA. Set grid boxes around active sites (e.g., 20 ų).
  • Validation : Compare binding scores with known inhibitors (e.g., celecoxib) and analyze H-bonds with Arg120/Glu524 .

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